Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate
Overview
Description
Preparation Methods
The synthesis of tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-hydroxypiperidine-1-carboxylate with 3-aminopropyl bromide under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like potassium carbonate to facilitate the reaction. The product is then purified using standard techniques such as column chromatography .
Chemical Reactions Analysis
Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, forming new bonds with electrophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate is widely used in scientific research, particularly in the following areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of biological processes and interactions at the molecular level.
Medicine: It is involved in the development of new pharmaceuticals and therapeutic agents.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also act as a ligand, binding to receptors and enzymes to modulate their activity .
Comparison with Similar Compounds
Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(3-aminopropyl)piperidine-1-carboxylate: This compound has a similar structure but lacks the ether linkage present in this compound.
Tert-butyl 4-(3-(hydroxymethyl)phenyl)piperidine-1-carboxylate: This compound contains a phenyl group instead of the aminopropoxy group.
Tert-butyl (E)-4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate: This compound has a different functional group attached to the piperidine ring.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .
Biological Activity
Tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate, a compound with the CAS number 771572-33-9, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a tert-butyl group and an aminopropoxy chain. The molecular formula is , and it possesses a molecular weight of 271.37 g/mol. Its structural characteristics contribute to its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been investigated for its role as an inhibitor of specific enzymes and receptors involved in inflammatory processes and pain modulation.
Inhibitory Activity
Research has indicated that compounds structurally related to this compound can inhibit the NLRP3 inflammasome pathway, which is crucial in the inflammatory response. The NLRP3 inflammasome activation leads to the release of pro-inflammatory cytokines such as IL-1β, contributing to various inflammatory diseases .
Biological Activities
The compound has shown promise in several biological assays:
- Anti-inflammatory Activity : In vitro studies demonstrated that this compound can significantly reduce IL-1β release in LPS/ATP-stimulated macrophages, indicating its potential as an anti-inflammatory agent .
- Analgesic Effects : Preliminary studies suggest that this compound may exhibit analgesic properties by modulating pain pathways, although further research is needed to confirm these effects.
Case Studies and Research Findings
Several studies have explored the biological implications of this compound:
- NLRP3 Inflammasome Inhibition : A study highlighted the synthesis of derivatives related to this compound, showing that they could effectively inhibit NLRP3-dependent IL-1β release in differentiated THP-1 cells. The results indicated a concentration-dependent response, with significant reductions in pyroptotic cell death observed at optimal concentrations .
- Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications to the piperidine ring and side chains can enhance or diminish biological activity. For instance, compounds retaining the piperidine structure while varying substituents showed varying degrees of NLRP3 inhibition .
Data Table: Biological Activity Overview
Properties
IUPAC Name |
tert-butyl 4-(3-aminopropoxy)piperidine-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O3/c1-13(2,3)18-12(16)15-8-5-11(6-9-15)17-10-4-7-14/h11H,4-10,14H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIWHMMPMLSJEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)OCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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